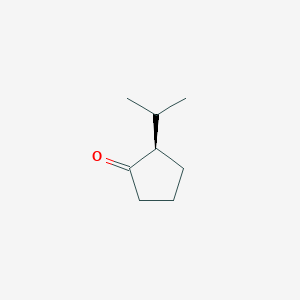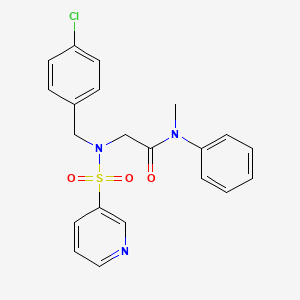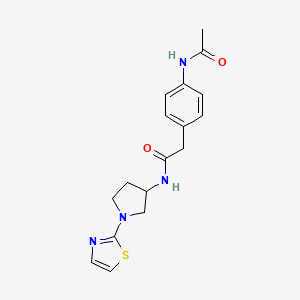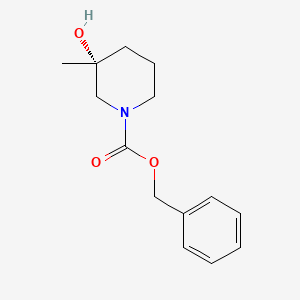![molecular formula C17H23N3OS B2590717 1-(4-(5,7-ジメチルベンゾ[d]チアゾール-2-イル)ピペラジン-1-イル)-2-メチルプロパン-1-オン CAS No. 897483-29-3](/img/structure/B2590717.png)
1-(4-(5,7-ジメチルベンゾ[d]チアゾール-2-イル)ピペラジン-1-イル)-2-メチルプロパン-1-オン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . A series of novel N - (benzo [d]thiazol-2-yl)-2- [phenyl (2- (piperidin-1-yl) ethylamino] benzamides derivatives were synthesized in good yield by coupling substituted 2-amino benzothiazoles with N -phenyl anthranilic acid .Molecular Structure Analysis
The molecular structure of this compound includes a benzothiazole ring, a piperazine ring, and a ketone group. The molecular weight of the compound is 317.45.科学的研究の応用
光触媒と可視光有機光触媒
化合物 X に含まれるベンゾ[c][1,2,5]チアジアゾール (BTZ) モチーフは、光起電性および蛍光センサーにおける用途に関して広く研究されています。 しかし、可視光有機光触媒としての可能性は、深く探求されていません 。研究者らは、BTZ 基を基にした D–A(ドナー–アクセプター)化合物のライブラリーを合成し、その光電子特性と光物理特性を体系的に改変してきました。 これらの光触媒は、電子不足ヘテロ芳香族のミンチスキ型脱カルボキシル化アルキル化などのさまざまな反応で検証されています .
抗真菌活性
化合物 X は、チアゾールファミリーに属します。 類似の誘導体が合成され、抗真菌活性についてスクリーニングされています 。化合物 X の抗真菌の可能性を調査することは、創薬において有益となる可能性があります。
抗うつ作用
化合物 X を含む 8 つの新しいベンゾチアゾール誘導体が、抗うつ薬開発の可能性に向けて合成されました。 これらの化学構造を解明し、その有効性を評価することは、精神衛生研究の分野に貢献する可能性があります .
作用機序
Target of Action
1-(4-(5,7-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)-2-methylpropan-1-one primarily targets the dopamine D2 receptors in the central nervous system. These receptors play a crucial role in modulating neurotransmission, influencing mood, behavior, and cognition. By binding to these receptors, 1-(4-(5,7-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)-2-methylpropan-1-one can alter the dopaminergic signaling pathways, which are often implicated in various neurological and psychiatric disorders .
Mode of Action
The interaction of 1-(4-(5,7-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)-2-methylpropan-1-one with dopamine D2 receptors involves competitive inhibition. The compound binds to the receptor sites, preventing dopamine from attaching and activating the receptor. This inhibition leads to a decrease in dopaminergic activity, which can help in conditions characterized by excessive dopamine levels, such as schizophrenia and bipolar disorder .
Biochemical Pathways
1-(4-(5,7-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)-2-methylpropan-1-one affects several biochemical pathways, primarily those involving dopamine. By inhibiting dopamine D2 receptors, the compound reduces the downstream signaling of the cAMP pathway, which is crucial for various cellular processes. This reduction in cAMP levels can lead to decreased neuronal excitability and altered neurotransmitter release, impacting mood and behavior .
Pharmacokinetics
The pharmacokinetics of 1-(4-(5,7-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)-2-methylpropan-1-one involve its absorption, distribution, metabolism, and excretion (ADME). The compound is well-absorbed orally, with a bioavailability influenced by its lipophilicity. It is distributed widely in the body, crossing the blood-brain barrier to reach its central nervous system targets. Metabolism primarily occurs in the liver through cytochrome P450 enzymes, and the metabolites are excreted via the kidneys. These pharmacokinetic properties ensure that 1-(4-(5,7-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)-2-methylpropan-1-one maintains effective concentrations in the brain to exert its therapeutic effects .
Result of Action
The molecular and cellular effects of 1-(4-(5,7-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)-2-methylpropan-1-one include reduced dopaminergic activity, leading to decreased neuronal excitability and stabilization of mood and behavior. This can result in the alleviation of symptoms associated with disorders like schizophrenia, such as hallucinations and delusions, and mood stabilization in bipolar disorder .
Action Environment
Environmental factors such as pH, temperature, and the presence of other chemicals can influence the action, efficacy, and stability of 1-(4-(5,7-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)-2-methylpropan-1-one. For instance, the compound’s stability may be compromised in highly acidic or basic environments, affecting its bioavailability and therapeutic efficacy. Additionally, interactions with other medications can alter its metabolism, leading to either enhanced or reduced effects .
: Recent advances in the synthesis of new benzothiazole based anti-tubercular compounds
特性
IUPAC Name |
1-[4-(5,7-dimethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-2-methylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3OS/c1-11(2)16(21)19-5-7-20(8-6-19)17-18-14-10-12(3)9-13(4)15(14)22-17/h9-11H,5-8H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRXZFKJVNHWPJD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)N=C(S2)N3CCN(CC3)C(=O)C(C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-(3-(2-chlorobenzyl)-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(4-methoxybenzyl)acetamide](/img/structure/B2590638.png)
![N-(2-hydroxy-4-nitrophenyl)-4-[(5Z)-5-[(3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanamide](/img/structure/B2590639.png)
![2-[1-(4-chlorophenyl)tetrazol-5-yl]sulfanyl-N-(1-cyanocyclohexyl)propanamide](/img/structure/B2590640.png)
![5-{[(4-Ethoxyphenyl)sulfonyl]amino}-2-hydroxybenzoic acid](/img/structure/B2590641.png)
![tert-Butyl (4aS,7aS)-6-benzyl-4-oxooctahydro-1H-pyrrolo[3,4-b]pyridine-1-carboxylate](/img/structure/B2590642.png)
![1-[3,3-dimethyl-2-(1-methyl-1H-imidazol-2-yl)azetidin-1-yl]prop-2-en-1-one](/img/structure/B2590646.png)





![2-Chloro-N-[[2-(3-methylphenoxy)phenyl]methyl]acetamide](/img/structure/B2590657.png)